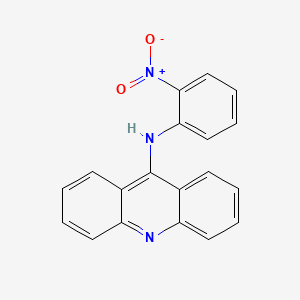

N-(2-nitrophenyl)acridin-9-amine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

80260-77-1 |

|---|---|

Molekularformel |

C19H13N3O2 |

Molekulargewicht |

315.3 g/mol |

IUPAC-Name |

N-(2-nitrophenyl)acridin-9-amine |

InChI |

InChI=1S/C19H13N3O2/c23-22(24)18-12-6-5-11-17(18)21-19-13-7-1-3-9-15(13)20-16-10-4-2-8-14(16)19/h1-12H,(H,20,21) |

InChI-Schlüssel |

QEPQNYIXWTVWDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=CC=C4[N+](=O)[O-] |

Löslichkeit |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

"N-(2-nitrophenyl)acridin-9-amine" synthesis protocol

An In-depth Technical Guide to the Synthesis of N-(2-nitrophenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for this compound, a molecule of interest in medicinal chemistry and materials science. The document outlines two primary synthetic routes: a palladium-catalyzed Buchwald-Hartwig amination and a copper-catalyzed Ullmann condensation. Detailed experimental procedures, key quantitative data, and logical workflow diagrams are presented to facilitate its synthesis and further investigation.

Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₃N₃O₂ | [1] |

| Molecular Weight | 315.33 g/mol | |

| CAS Number | 80260-77-1 | |

| Appearance | Not explicitly reported, likely a colored solid | |

| Yield (Buchwald-Hartwig) | 73% (after chromatographic purification) | [2] |

| Predicted [M+H]⁺ (m/z) | 316.10805 | [1] |

Synthetic Pathways

Two viable synthetic pathways for the preparation of this compound are outlined below. The first is a Buchwald-Hartwig amination, and the second is an Ullmann condensation.

Caption: Synthetic routes to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established methodologies for similar compounds and the available literature.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general Buchwald-Hartwig amination procedures and is consistent with the synthetic route mentioned in patent literature[2]. This method generally offers high yields and good functional group tolerance[3][4].

Reaction Scheme:

9-Aminoacridine + 1-Bromo-2-nitrobenzene --(Pd catalyst, Ligand, Base)--> this compound

Materials and Reagents:

-

9-Aminoacridine

-

1-Bromo-2-nitrobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or BINAP (as ligand)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add 9-aminoacridine (1.0 eq.), 1-bromo-2-nitrobenzene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous toluene (or dioxane) to the flask via syringe to achieve a concentration of approximately 0.1 M with respect to 9-aminoacridine.

-

Reaction: Stir the reaction mixture at 100-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Method 2: Copper-Catalyzed Ullmann Condensation

This protocol provides an alternative route using a copper catalyst, which can be more cost-effective than palladium. This method is based on general Ullmann condensation procedures for the synthesis of N-arylamines[5][6]. An analogous reaction has been used to prepare similar N-arylacridin-9-amines.

Reaction Scheme:

9-Chloroacridine + 2-Nitroaniline --(Cu catalyst, Base)--> this compound

Materials and Reagents:

-

9-Chloroacridine

-

2-Nitroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Nitrogen or Argon gas (for inert atmosphere)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, combine 9-chloroacridine (1.0 eq.), 2-nitroaniline (1.5 eq.), CuI (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Flush the flask with nitrogen or argon.

-

Solvent Addition: Add anhydrous DMF (or NMP) to the flask.

-

Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. Monitor the reaction by TLC. The reaction may require 24-48 hours for completion.

-

Work-up:

-

Cool the mixture to room temperature and pour it into a solution of aqueous ammonia.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by column chromatography on silica gel, using a suitable solvent system such as ethyl acetate/hexanes, to afford the pure product.

-

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is 316.10805[1].

-

Melting Point: To assess the purity of the final product.

This guide provides a robust starting point for the synthesis of this compound. Researchers should optimize the described conditions as necessary for their specific laboratory setup and scale. Standard laboratory safety procedures should be followed at all times.

References

- 1. PubChemLite - this compound (C19H13N3O2) [pubchemlite.lcsb.uni.lu]

- 2. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Chemical Properties of N-(2-nitrophenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-nitrophenyl)acridin-9-amine is a derivative of the 9-aminoacridine scaffold, a class of compounds renowned for their diverse biological activities, including anticancer and antimalarial properties. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound and its congeners. The document details its synthesis, physicochemical characteristics, and proposed mechanisms of action, drawing from available literature on 9-aminoacridine derivatives. Experimental protocols for synthesis and key biological assays are presented to facilitate further research and development.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the fundamental properties derived from its chemical structure are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₃N₃O₂ | |

| Molecular Weight | 315.33 g/mol | |

| CAS Number | 80260-77-1 | |

| Appearance | Expected to be a crystalline solid | Inferred |

| Melting Point | Not reported in available literature | - |

| Solubility | Not reported in available literature | - |

| pKa | Not reported in available literature | - |

Note: The lack of publicly available experimental data for properties such as melting point, solubility, and pKa for this compound necessitates empirical determination for researchers requiring this information.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 9-aminoacridine with 1-bromo-2-nitrobenzene. A reported synthesis following this approach achieved a yield of 73% after chromatographic purification.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on a general method described for the synthesis of N-substituted 9-aminoacridine derivatives.

Materials:

-

9-aminoacridine

-

1-bromo-2-nitrobenzene

-

Cesium carbonate (Cs₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 9-aminoacridine (1 equivalent) in DMSO, add cesium carbonate (2 equivalents) and 1-bromo-2-nitrobenzene (1.2 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).

Biological Activity and Mechanism of Action

The biological activity of this compound has not been extensively reported. However, the broader class of 9-aminoacridine derivatives are well-documented as potent biologically active molecules, primarily as anticancer agents. Their mechanism of action is generally attributed to two main processes: DNA intercalation and inhibition of topoisomerase II.

DNA Intercalation and Topoisomerase II Inhibition

The planar tricyclic ring system of the acridine core allows these molecules to intercalate between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, many 9-aminoacridine derivatives are potent inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering cell death.

Modulation of Cellular Signaling Pathways

Some 9-aminoacridine derivatives have been shown to modulate key cellular signaling pathways that are often deregulated in cancer cells. These include the suppression of the PI3K/AKT/mTOR, p53, and NF-κB pathways. The inhibition of these pathways can reduce cell proliferation, survival, and inflammation.

Experimental Protocols for Biological Evaluation

Topoisomerase II Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against human topoisomerase IIα.

Materials:

-

Human topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

Positive control (e.g., etoposide)

-

Agarose gel

-

Ethidium bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound or positive control.

-

Initiate the reaction by adding human topoisomerase IIα to each mixture.

-

Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with a DNA stain and visualize the bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

Conclusion

This compound belongs to the promising class of 9-aminoacridine derivatives with potential therapeutic applications. While specific experimental data for this particular compound is not abundant, the established chemical and biological profile of the 9-aminoacridine scaffold provides a strong foundation for future research. The synthetic route is accessible, and the likely mechanisms of action—DNA intercalation and topoisomerase II inhibition—are well-characterized for related compounds. Further investigation is warranted to fully elucidate the physicochemical properties, biological activity, and therapeutic potential of this compound. This guide serves as a foundational resource to aid researchers in these endeavors.

An In-depth Technical Guide to N-(2-nitrophenyl)acridin-9-amine (CAS 80260-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)acridin-9-amine, with the CAS number 80260-77-1, is a heterocyclic organic compound belonging to the 9-aminoacridine class of molecules. Acridine derivatives are a well-established and extensively studied group of compounds renowned for their diverse biological activities, most notably as anticancer and antimicrobial agents. Their planar tricyclic structure allows them to intercalate into DNA, a primary mechanism behind their therapeutic effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and the biological activities characteristic of the 9-aminoacridine scaffold. While specific experimental data for this particular compound is limited in publicly available literature, this guide extrapolates from closely related analogues and the general behaviour of the 9-aminoacridine class to provide a valuable resource for research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its solubility, membrane permeability, and potential for further chemical modification.

| Property | Value | Source |

| CAS Number | 80260-77-1 | Sigma-Aldrich, BLDpharm |

| Molecular Formula | C₁₉H₁₃N₃O₂ | Sigma-Aldrich, PubChem[1] |

| Molecular Weight | 315.33 g/mol | Sigma-Aldrich, PubChem[1] |

| Predicted XlogP | 5.4 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

| Predicted Topological Polar Surface Area | 70.7 Ų | PubChem |

Synthesis

A method for the synthesis of this compound has been reported with a good yield. The primary synthetic route involves the reaction of 9-chloroacridine with 2-nitroaniline or a related derivative.

Synthesis of this compound

A documented synthesis of this compound involves the reaction of 9-chloroacridine with 1-bromo-2-nitrobenzene. This nucleophilic aromatic substitution reaction yields the desired product.

-

Reactants : 9-chloroacridine and 1-bromo-2-nitrobenzene.

-

Yield : 73% after chromatographic purification.[2]

-

General Reaction Scheme :

-

9-chloroacridine + 1-bromo-2-nitrobenzene → this compound

-

The workflow for a typical synthesis is illustrated in the diagram below.

Biological Activity and Mechanism of Action

DNA Intercalation

The planar aromatic structure of the acridine core allows it to insert between the base pairs of double-stranded DNA. This intercalation distorts the DNA helix, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. 9-Aminoacridine derivatives are known to act as topoisomerase II poisons. They stabilize the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequent cell death.

The general mechanism of action for 9-aminoacridine derivatives is depicted in the following diagram.

Signaling Pathways

Research on various 9-aminoacridine derivatives has implicated their involvement in several key signaling pathways that regulate cell growth, proliferation, and survival. These include the PI3K/AKT/mTOR, p53, and NF-κB pathways. By modulating these pathways, 9-aminoacridines can exert their anticancer effects.

A simplified representation of the potential signaling pathway interactions of 9-aminoacridine derivatives is shown below.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the biological activity of 9-aminoacridine derivatives. These protocols can be adapted for the investigation of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Workflow:

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase IIα, and assay buffer. Add this compound at various concentrations. Include a positive control (e.g., etoposide) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualization and Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the negative control.

DNA Intercalation Assay (UV-Visible Spectroscopy)

DNA intercalation can be monitored by observing changes in the UV-Visible absorption spectrum of the compound upon binding to DNA.

Detailed Protocol:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and a stock solution of calf thymus DNA (ctDNA) in a buffer (e.g., Tris-HCl).

-

Spectroscopic Titration: Keep the concentration of the compound constant while titrating with increasing concentrations of ctDNA.

-

Record Spectra: Record the UV-Visible absorption spectrum after each addition of DNA.

-

Data Analysis: Intercalation is typically characterized by hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the wavelength of maximum absorption (λₘₐₓ) of the compound.

Conclusion

This compound is a member of the promising 9-aminoacridine class of compounds. While direct experimental data for this specific molecule is limited, the well-established anticancer properties of the 9-aminoacridine scaffold, primarily through DNA intercalation and topoisomerase II inhibition, provide a strong rationale for its further investigation. The synthetic route to this compound is established, and the generalized experimental protocols provided in this guide offer a framework for its biological evaluation. Future research should focus on obtaining quantitative data on the cytotoxicity, mechanism of action, and specific signaling pathway modulation of this compound to fully elucidate its potential as a therapeutic agent.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The biological activities and mechanisms described are largely based on the general properties of the 9-aminoacridine class of compounds and may not all be directly applicable to this compound. Experimental verification is required.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of N-(2-nitrophenyl)acridin-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound N-(2-nitrophenyl)acridin-9-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide combines documented synthetic protocols with estimated spectroscopic characteristics derived from structurally related compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug discovery.

Core Compound Information

| Property | Value | Source |

| Compound Name | This compound | |

| Molecular Formula | C₁₉H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 315.33 g/mol | [1][2] |

| CAS Number | 80260-77-1 | [1][2] |

Mass Spectrometry Data

Predicted mass spectrometry data for various adducts of this compound are provided below. This data is crucial for the identification and characterization of the compound in mass spectrometric analyses.

| Adduct | m/z |

| [M+H]⁺ | 316.10805 |

| [M+Na]⁺ | 338.08999 |

| [M-H]⁻ | 314.09349 |

| [M+NH₄]⁺ | 333.13459 |

| [M+K]⁺ | 354.06393 |

| [M]⁺ | 315.10022 |

| [M]⁻ | 315.10132 |

Estimated Spectroscopic Data

The following tables present estimated spectroscopic data for this compound. These estimations are based on typical values observed for structurally similar N-phenylacridin-9-amine derivatives and nitro-substituted aromatic compounds.

UV-Vis Spectroscopy (Estimated)

Acridine derivatives typically exhibit strong absorption in the UV-Vis region due to π-π* transitions within the aromatic system.[1][3]

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol | ~350-450 | Not Available |

| Dichloromethane | ~360-460 | Not Available |

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum is expected to show characteristic peaks for the N-H, C=N, C=C, and N-O stretching vibrations.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300-3400 |

| Aromatic C-H Stretch | ~3000-3100 |

| C=N Stretch (Acridine Ring) | ~1630-1650 |

| Aromatic C=C Stretch | ~1450-1600 |

| Asymmetric NO₂ Stretch | ~1500-1550 |

| Symmetric NO₂ Stretch | ~1330-1370 |

¹H NMR Spectroscopy (Estimated, 400 MHz, DMSO-d₆)

The estimated ¹H NMR spectrum would display signals corresponding to the aromatic protons of the acridine and nitrophenyl rings, as well as the amine proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | s | 1H | N-H |

| ~8.0-8.5 | m | 4H | Acridine-H |

| ~7.0-7.8 | m | 8H | Acridine-H, Nitrophenyl-H |

¹³C NMR Spectroscopy (Estimated, 100 MHz, DMSO-d₆)

The estimated ¹³C NMR spectrum would show signals for the carbon atoms of the acridine and nitrophenyl moieties.

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C9 (Acridine) |

| ~140-150 | Quaternary carbons (Acridine, Nitrophenyl) |

| ~115-135 | Aromatic CH carbons |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the synthesis of 9-aminoacridine derivatives via nucleophilic aromatic substitution.[4][5][6][7]

Materials:

-

9-Aminoacridine

-

1-Bromo-2-nitrobenzene

-

Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 9-aminoacridine (1 mmol) in DMF, add 1-bromo-2-nitrobenzene (1 mmol) and cesium carbonate (1.5 mmol).

-

Heat the reaction mixture at 90-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound. A reported yield for a similar synthesis is 73%.[4]

Spectroscopic Analysis

Instrumentation:

-

UV-Vis: A standard double-beam UV-Vis spectrophotometer.

-

IR: A Fourier-transform infrared (FTIR) spectrometer with ATR capability.

-

NMR: A 400 MHz or 500 MHz NMR spectrometer.

-

Mass Spectrometry: An electrospray ionization (ESI) mass spectrometer.

Sample Preparation:

-

UV-Vis: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or dichloromethane).

-

IR: Place a small amount of the solid sample directly on the ATR crystal.

-

NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Mass Spectrometry: Prepare a dilute solution of the compound in a suitable solvent for infusion or LC-MS analysis.

Visualizations

Synthetic Workflow

Caption: Synthetic route for this compound.

Potential Application Logic

Given that many 9-aminoacridine derivatives exhibit biological activity, such as anticancer and antiparasitic properties, through DNA intercalation, a logical pathway for investigating the potential of this compound is proposed below.

Caption: Proposed workflow for evaluating biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 5. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight of N-(2-nitrophenyl)acridin-9-amine

Abstract

This technical guide provides a comprehensive analysis and procedural breakdown for the determination of the molecular weight of the chemical compound this compound. The accurate molecular weight is a fundamental parameter in chemical synthesis, quantitative analysis, pharmacology, and drug development. This document outlines the definitive chemical formula, the standard atomic weights utilized for the calculation, and the systematic methodology for arriving at the final molecular weight. All data is presented in a clear, tabular format for ease of reference, and a logical workflow for the calculation is provided as a visual diagram. The molecular weight for this compound has been determined to be 315.334 g/mol [1].

Introduction

This compound is a derivative of 9-aminoacridine, a class of compounds known for their biological activity, including potential applications in medicinal chemistry. Precise characterization of this molecule is paramount for any research or development endeavor. The molecular weight (MW) is a critical physical constant that directly influences stoichiometric calculations for chemical reactions, the preparation of solutions with specific molar concentrations, and the interpretation of data from various analytical techniques such as mass spectrometry. This guide serves as a definitive reference for this essential value.

Experimental Protocol: Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The protocol for this calculation is based on the compound's verified chemical formula and the standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

Methodology:

-

Establish the Chemical Formula: The first step is to ascertain the precise number of atoms of each element within a single molecule of the compound. For this compound, the established linear formula is C₁₉H₁₃N₃O₂[1][2].

-

Obtain Standard Atomic Weights: The standard atomic weights of the constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen) are sourced from IUPAC reference tables. For elements with natural isotopic variation, a conventional value is used for high-precision calculations.[3][4][5]

-

Calculate Total Mass for Each Element: The number of atoms of each element is multiplied by its standard atomic weight to determine the total mass contribution of that element to the molecule.

-

Summation: The total masses of all constituent elements are summed to yield the final molecular weight of the compound.

Data Presentation: Summary of Calculation

The quantitative data used in the molecular weight calculation is summarized below for clarity and rapid comparison.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 19 | 12.011 | 228.209 |

| Hydrogen | H | 13 | 1.008[6] | 13.104 |

| Nitrogen | N | 3 | 14.007[7][8] | 42.021 |

| Oxygen | O | 2 | 15.999[9][10] | 31.998 |

| Total | 37 | 315.332 |

Note: The calculated value of 315.332 g/mol is in excellent agreement with the literature value of 315.334 g/mol [1]. The minor discrepancy is due to rounding conventions of the standard atomic weights used.

Visualization of Calculation Workflow

The logical process for determining the molecular weight is illustrated in the following diagram, created using the DOT language.

Caption: Molecular Weight Calculation Workflow.

Conclusion

The molecular weight of this compound is definitively established as 315.334 g/mol based on its chemical formula C₁₉H₁₃N₃O₂ and standard atomic weights. This value is fundamental for all quantitative aspects of research, development, and application involving this compound, ensuring accuracy, reproducibility, and safety in laboratory and clinical settings.

References

- 1. ACRIDIN-9-YL-(2-NITRO-PHENYL)-AMINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 80260-77-1|this compound|BLD Pharm [bldpharm.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 5. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Oxygen - Wikipedia [en.wikipedia.org]

- 10. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

An In-Depth Technical Guide to Topoisomerase II Inhibition by 9-Aminoacridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. Their ability to introduce transient double-strand breaks in DNA makes them a prime target for anticancer therapeutics. Among the various classes of Topo II inhibitors, 9-aminoacridines have emerged as a significant scaffold in the development of potent anticancer agents. This technical guide provides a comprehensive overview of the core principles of Topoisomerase II inhibition by 9-aminoacridine derivatives, focusing on their mechanism of action, structure-activity relationships, quantitative inhibitory data, and the cellular consequences of their activity.

Mechanism of Topoisomerase II Inhibition by 9-Aminoacridines

The antitumor activity of many 9-aminoacridine derivatives stems from their ability to interfere with the catalytic cycle of Topo II. These compounds can be broadly classified into two main categories based on their mechanism of action:

-

Topoisomerase II Poisons: These agents, such as the well-known derivative amsacrine (m-AMSA), stabilize the "cleavable complex," a transient intermediate where Topo II is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA lesions trigger downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to cell death.

-

Catalytic Inhibitors: In contrast to poisons, catalytic inhibitors of Topo II interfere with the enzyme's activity without trapping the cleavable complex. These compounds can act through various mechanisms, such as preventing the binding of Topo II to DNA or inhibiting the ATP-dependent strand passage reaction. By inhibiting the catalytic cycle, these agents also disrupt DNA replication and cell division, leading to antiproliferative effects. An advantage of catalytic inhibitors is their potential to circumvent the risk of secondary malignancies associated with the DNA damage induced by Topo II poisons.[1][2]

The following diagram illustrates the general mechanism of Topoisomerase II poisons.

Structure-Activity Relationships

The biological activity of 9-aminoacridine derivatives is highly dependent on the nature and position of substituents on the acridine core and the 9-amino side chain. Key structural features that influence their efficacy as Topo II inhibitors include:

-

The Acridine Ring: The planar tricyclic acridine ring is crucial for DNA intercalation, a primary mode of interaction for many 9-aminoacridine derivatives. This intercalation is thought to facilitate the interaction of the drug with the Topo II-DNA complex.

-

Substituents at the 9-Anilino Ring: Modifications to the anilino ring at the 9-position significantly impact the compound's activity and mechanism. For instance, derivatives with sulfonamide groups (e.g., -NHSO2Me) have been shown to be potent inhibitors of Topo II-mediated DNA religation.[3] The presence of electron-withdrawing groups on the pyridine ring of 9-(pyridin-2'-yl)-aminoacridines has been correlated with an enhanced interaction with double-stranded DNA.

-

Amino Acid Conjugates: The conjugation of amino acids to the 9-acridinyl scaffold has yielded derivatives with potent anticancer activity, in some cases comparable or superior to amsacrine. These modifications can influence cellular uptake and other pharmacological properties.

Quantitative Data on Topoisomerase II Inhibition

The inhibitory potency of 9-aminoacridine derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values. These values are determined through various in vitro and cell-based assays.

In Vitro Topoisomerase II Inhibition

The following table summarizes the IC50 values for selected 9-aminoacridine derivatives against purified Topoisomerase II.

| Compound | Topoisomerase II Isoform | IC50 (µM) | Reference |

| Compound 8 (acridinyl-triazole-pyrimidine hybrid) | Topoisomerase IIB | 0.52 | [4][5] |

| Compound 9 (acridinyl-triazole derivative) | Topoisomerase IIB | 0.86 | [4][5] |

| Doxorubicin (Reference) | Topoisomerase IIB | 0.83 | [4][5] |

Cellular Antiproliferative Activity

The following table presents the EC50 or IC50 values of various 9-aminoacridine derivatives against different cancer cell lines.

| Compound/Derivative Class | Cell Line | EC50/IC50 (µM) | Reference |

| Acridine-based Catalytic Inhibitors (Panel) | H460 (NSCLC) | 8.15 - 42.09 | [1] |

| A549 (NSCLC) | 8.15 - 42.09 | [1][2] | |

| H2009 (NSCLC) | 8.15 - 42.09 | [1][2] | |

| H2030 (NSCLC) | 8.15 - 42.09 | [1][2] | |

| 9-Acridinyl Amino Acid Derivatives (Compound 8 & 9) | A549 (Lung Carcinoma) | ~6 | |

| Compound 9 (Substituted 9-aminoacridine) | HeLa (Cervical Cancer) | 13.75 (CTC50 µg/ml) | [6][7] |

| A-549 (Lung Cancer) | 18.75 (CTC50 µg/ml) | [6][7] | |

| Compound 7 (Substituted 9-aminoacridine) | HeLa (Cervical Cancer) | 31.25 (CTC50 µg/ml) | [6] |

| A-549 (Lung Cancer) | 36.25 (CTC50 µg/ml) | [6] |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated DNA.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml BSA)

-

10 mM ATP solution

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Test 9-aminoacridine compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

1 µL of the test compound at various concentrations (or solvent control)

-

x µL distilled water to bring the volume to 19 µL.

-

-

Add 1 µL of diluted Topo II enzyme to initiate the reaction. The optimal amount of enzyme should be predetermined by titration to find the amount that just fully decatenates the kDNA under control conditions.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

Data Interpretation:

-

No enzyme control: A band of high molecular weight kDNA that remains in the well.

-

Enzyme control (no inhibitor): The kDNA will be resolved into decatenated minicircles (nicked-open circular and closed-circular forms) that migrate into the gel.

-

Inhibitor-treated samples: Inhibition of Topo II activity will result in a dose-dependent decrease in the formation of decatenated minicircles and a corresponding increase in the amount of kDNA remaining in the well. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Topoisomerase II DNA Relaxation Assay

This assay assesses the ability of Topo II to relax supercoiled plasmid DNA. Inhibition is observed as the persistence of the supercoiled DNA form.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Assay Buffer

-

10 mM ATP solution

-

Stop Buffer/Loading Dye

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Test 9-aminoacridine compounds

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topo II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL supercoiled plasmid DNA (e.g., 200 ng)

-

1 µL of the test compound at various concentrations (or solvent control)

-

x µL distilled water to bring the volume to 19 µL.

-

-

Add 1 µL of diluted Topo II enzyme to start the reaction. The optimal enzyme concentration should be determined by titration.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 4 µL of Stop Buffer/Loading Dye.

-

Analyze the samples by 1% agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands.

Data Interpretation:

-

No enzyme control: The plasmid DNA will be in its supercoiled form, which migrates fastest through the gel.

-

Enzyme control (no inhibitor): The supercoiled DNA will be converted to relaxed topoisomers, which migrate more slowly.

-

Inhibitor-treated samples: Effective inhibitors will prevent the relaxation of the supercoiled plasmid in a dose-dependent manner. The IC50 can be calculated by quantifying the percentage of supercoiled DNA remaining at different inhibitor concentrations.

Signaling Pathways and Cellular Responses

The inhibition of Topoisomerase II by 9-aminoacridines triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Apoptosis Induction

The accumulation of DNA double-strand breaks, particularly by Topo II poisons, is a potent signal for the initiation of apoptosis. Key events in this pathway include:

-

Activation of DNA Damage Response (DDR): The DNA breaks are recognized by sensor proteins like the MRN complex, which in turn activates ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

-

p53 Activation: ATM/ATR can phosphorylate and activate the tumor suppressor protein p53. Activated p53 transcriptionally upregulates pro-apoptotic proteins such as Bax and PUMA.

-

Caspase Cascade: The pro-apoptotic signals converge on the mitochondria, leading to the release of cytochrome c. This triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

References

- 1. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. inspiralis.com [inspiralis.com]

- 3. scispace.com [scispace.com]

- 4. Synthesis, computational study and biological evaluation of 9-acridinyl and 1-coumarinyl-1,2,3-triazole-4-yl derivatives as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation [mdpi.com]

Technical Guide: Fluorescent Properties of N-(2-nitrophenyl)acridin-9-amine

Abstract: This technical guide provides a comprehensive overview of the anticipated fluorescent properties of N-(2-nitrophenyl)acridin-9-amine. Due to the absence of specific published photophysical data for this compound, this document establishes a predictive framework based on the well-characterized 9-aminoacridine core and the known electronic effects of nitro-aromatic substituents. Detailed experimental protocols for the synthesis and comprehensive photophysical characterization are provided to enable researchers to empirically determine the properties of this molecule. This guide is intended for researchers, scientists, and drug development professionals working with fluorescent probes and acridine-based compounds.

Introduction

The 9-aminoacridine scaffold is a cornerstone in the development of fluorescent probes and therapeutic agents.[1][2] These molecules are known for their ability to intercalate into DNA and their characteristic fluorescence, making them valuable in cell imaging, as antiseptics, and as potential anticancer agents.[1] The properties of 9-aminoacridine derivatives can be finely tuned by introducing various substituents. The subject of this guide, this compound, incorporates a 2-nitrophenyl group at the 9-amino position. While this compound has been synthesized, a detailed characterization of its fluorescent properties is not available in the current literature. This guide aims to predict these properties and provide the necessary experimental framework for their validation.

Predicted Fluorescent Properties and the Influence of the Nitro Group

The fluorescent behavior of this compound is dictated by the interplay between the fluorescent 9-aminoacridine core and the quenching-capable 2-nitrophenyl substituent.

Fluorescent Properties of the Parent Scaffold: 9-Aminoacridine

9-Aminoacridine is a highly fluorescent molecule.[1][2] Its photophysical properties in ethanol serve as a crucial baseline for understanding its derivatives.

Table 1: Photophysical Properties of 9-Aminoacridine (in Ethanol)

| Property | Value | Reference(s) |

| Excitation Maxima (λ_ex) | 405 nm, 425 nm | [3] |

| Emission Maxima (λ_em) | 425 nm, 460 nm | [3] |

| Fluorescence Quantum Yield (Φ_f) | 0.99 | [4] |

| Fluorescence Lifetime (τ) | ~16-17 ns | [5][6] |

The Quenching Effect of the Nitro Substituent

The presence of a nitro group on an aromatic ring attached to a fluorophore typically leads to significant fluorescence quenching. This phenomenon is often attributed to photoinduced electron transfer (PET), where the electron-withdrawing nitro group serves as an electron acceptor from the excited fluorophore. This non-radiative decay pathway effectively competes with fluorescence, drastically reducing or completely eliminating light emission.

Given this well-established principle, it is predicted that This compound will exhibit very weak fluorescence or be non-fluorescent . The quantum yield and fluorescence lifetime are expected to be significantly lower than those of the parent 9-aminoacridine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and photophysical characterization of this compound.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-aryl-9-aminoacridines, specifically through nucleophilic aromatic substitution.[7][8][9]

Objective: To synthesize this compound from 9-chloroacridine and 2-nitroaniline.

Materials:

-

9-chloroacridine

-

2-nitroaniline

-

Phenol (as solvent)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Argon or Nitrogen gas supply

-

Standard reflux apparatus (round-bottom flask, condenser)

-

Magnetic stirrer with heating

-

Ethyl acetate, hexane, methanol for purification

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add 9-chloroacridine (1.0 eq), 2-nitroaniline (1.2 eq), and phenol (approx. 10-15 g per gram of 9-chloroacridine).

-

Flush the flask with argon or nitrogen gas for 5-10 minutes.

-

Heat the reaction mixture to 120-130 °C with stirring under an inert atmosphere.

-

Once the mixture is molten and homogeneous, add anhydrous potassium carbonate (1.5 eq) in portions.

-

Maintain the reaction at 120-130 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 ethyl acetate:hexane mobile phase).

-

After the reaction is complete, allow the mixture to cool to approximately 80 °C.

-

Add methanol to the reaction mixture and stir until the solidified mass dissolves.

-

Slowly add this solution to a stirred aqueous solution of sodium hydroxide (10% w/v) to precipitate the crude product and dissolve the phenol.

-

Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to yield the pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Measurement of Absorption and Emission Spectra

Objective: To determine the ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra of the synthesized compound.

Materials:

-

Synthesized this compound

-

Spectroscopic grade solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Spectrofluorometer[10]

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in the chosen spectroscopic grade solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a dilute solution (e.g., 10 µM) for analysis.

-

Absorption Spectrum:

-

Use the pure solvent as a blank to record a baseline.

-

Record the UV-Vis absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Emission Spectrum:

-

Set the excitation wavelength of the spectrofluorometer to the determined λ_max (or another prominent absorption peak).

-

Scan the emission spectrum from a wavelength slightly higher than the excitation wavelength to approximately 700 nm.[11]

-

Identify the wavelength of maximum fluorescence emission (λ_em).

-

-

Excitation Spectrum:

-

Set the emission wavelength of the spectrofluorometer to the determined λ_em.

-

Scan the excitation wavelengths across the absorption range (e.g., 250 nm to 500 nm).

-

Confirm that the excitation spectrum profile matches the absorption spectrum profile.

-

Determination of Relative Fluorescence Quantum Yield (Φ_f)

Objective: To determine the fluorescence quantum yield of the sample relative to a known standard.[12][13][14]

Materials:

-

Synthesized this compound

-

A suitable quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54, or 9-aminoacridine in ethanol, Φ_f = 0.99)[4]

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer and Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[15]

-

Choose an excitation wavelength where both the sample and the standard have significant absorbance.

-

Measure the UV-Vis absorbance of all ten solutions at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and standard.

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Determine the gradient (slope) of each line.

-

Calculate the quantum yield of the sample (Φ_x) using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

Where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively.

-

n_x and n_st are the refractive indices of the solvents used for the sample and standard, respectively (if different).

-

Measurement of Fluorescence Lifetime (τ)

Objective: To measure the fluorescence lifetime of the sample using Time-Correlated Single Photon Counting (TCSPC).[16][17]

Materials:

-

Synthesized this compound solution (absorbance < 0.1 at excitation wavelength)

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with a wavelength suitable for exciting the sample.

-

Sample holder at a 90° angle to the excitation source.[18]

-

Emission filter or monochromator.

-

Single-photon sensitive detector (e.g., photomultiplier tube, PMT).

-

TCSPC electronics (Time-to-Amplitude Converter, TAC, and Multi-Channel Analyzer, MCA).

-

Procedure:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

The TCSPC system measures the time delay between the excitation pulse ('start' signal) and the detection of the first emitted photon ('stop' signal) for millions of cycles.[19]

-

A histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile of the sample.

-

Measure an instrument response function (IRF) using a scattering solution (e.g., a dilute colloidal silica suspension) in place of the sample.

-

Deconvolute the IRF from the measured fluorescence decay curve.

-

Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity I(t) is described by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the intensity at time t=0.

Mandatory Visualizations

The following diagrams illustrate the synthesis and characterization workflows described in this guide.

Caption: Synthetic pathway for this compound.

Caption: Workflow for photophysical characterization of a fluorescent compound.

References

- 1. 9-Aminoacridine | C13H10N2 | CID 7019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. syronoptics.com [syronoptics.com]

- 4. researchgate.net [researchgate.net]

- 5. delta pH-induced fluorescence quenching of 9-aminoacridine in lipid vesicles is due to excimer formation at the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. emeraldcloudlab.com [emeraldcloudlab.com]

- 12. Making sure you're not a bot! [opus4.kobv.de]

- 13. shimadzu.com [shimadzu.com]

- 14. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 15. iss.com [iss.com]

- 16. Time-Correlated Single Photon Counting (TCSPC) | Swabian Instruments [swabianinstruments.com]

- 17. bhu.ac.in [bhu.ac.in]

- 18. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 19. picoquant.com [picoquant.com]

An In-depth Technical Guide to N-(2-nitrophenyl)acridin-9-amine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-nitrophenyl)acridin-9-amine and its analogs, a class of compounds with significant potential in anticancer drug development. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their role as inhibitors of key cellular signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Core Synthesis of this compound and Analogs

The synthesis of this compound and its derivatives is typically a multi-step process. The general synthetic route involves three key stages: the Ullmann condensation to form an N-phenylanthranilic acid intermediate, a cyclization reaction to create the 9-chloroacridine scaffold, and a final nucleophilic substitution to introduce the desired substituted aniline moiety.

A one-pot synthesis approach has also been described, which avoids the isolation of the 9-alkoxy intermediate, thereby streamlining the process.[1][2]

Experimental Protocols

Step 1: Synthesis of N-(2-nitrophenyl)anthranilic Acid (Ullmann Condensation)

This step involves the copper-catalyzed reaction between a 2-halobenzoic acid and a substituted aniline.[3][4][5][6][7]

-

Materials: 2-chlorobenzoic acid, 2-nitroaniline, potassium carbonate, copper powder, copper(I) iodide, dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 2-nitroaniline (1.1 equivalents), and potassium carbonate (1.5 equivalents).

-

Add DMF to the flask to serve as the solvent.

-

Add a catalytic amount of copper powder and copper(I) iodide to the mixture.

-

Reflux the reaction mixture with continuous stirring for 12-16 hours.

-

After cooling, pour the reaction mixture into ice-cold water and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield N-(2-nitrophenyl)anthranilic acid.

-

Step 2: Synthesis of 9-Chloroacridine (Cyclization)

The N-phenylanthranilic acid intermediate is cyclized using phosphorus oxychloride (POCl₃) to form the 9-chloroacridine core.[8][9][10]

-

Materials: N-(2-nitrophenyl)anthranilic acid, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, add N-(2-nitrophenyl)anthranilic acid.

-

Carefully add an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a base (e.g., ammonia solution) to precipitate the crude 9-chloroacridine.

-

Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 3: Synthesis of this compound

The final step involves the reaction of 9-chloroacridine with the desired aniline, in this case, 2-nitroaniline.

-

Materials: 9-chloroacridine, 2-nitroaniline, phenol, potassium carbonate.

-

Procedure:

-

Melt phenol in a reaction vessel and add 9-chloroacridine. Heat the mixture to approximately 100-120°C to form the 9-phenoxyacridine intermediate.

-

Add 2-nitroaniline and a catalytic amount of potassium carbonate to the reaction mixture.

-

Continue heating and stirring the mixture for 2-4 hours. Monitor the reaction progress by TLC.

-

After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and add an aqueous base to precipitate the crude product.

-

Filter the precipitate, wash with water, and purify by column chromatography or recrystallization to obtain this compound. A patent describing a similar synthesis reports a yield of 73% after chromatographic purification.[11]

-

Biological Activity and Cytotoxicity

Derivatives of 9-aminoacridine, including those with a nitrophenyl substitution, have demonstrated significant anticancer activity against a range of cancer cell lines.[12] The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for various N-substituted acridin-9-amine derivatives against different cancer cell lines. While specific data for this compound is limited in the public domain, the data for analogous compounds provide valuable insights into the structure-activity relationship.

Table 1: IC₅₀ Values of 9-Anilinoacridine Analogs against Various Cancer Cell Lines

| Compound | Substitution on Anilino Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3a | 4-OH | PC3 (Prostate) | ~25 | [12] |

| 3a | 4-OH | A549 (Lung) | ~30 | [12] |

| 3b | 3-OH | PC3 (Prostate) | >50 | [12] |

| 3b | 3-OH | A549 (Lung) | >50 | [12] |

| 3c | 2-OH | PC3 (Prostate) | >50 | [12] |

| 3c | 2-OH | A549 (Lung) | >50 | [12] |

| 8b | Sulfonamide derivative | HepG2 (Liver) | 14.51 ± 1.4 | [13] |

| 8b | Sulfonamide derivative | HCT-116 (Colon) | 9.39 ± 0.9 | [13] |

| 8b | Sulfonamide derivative | MCF-7 (Breast) | 8.83 ± 0.9 | [13] |

Table 2: IC₅₀ Values of 9-Acridinyl Amino Acid Derivatives

| Compound | Amino Acid Side Chain | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8 | - | A549 (Lung) | ~6 | [1] |

| 9 | - | A549 (Lung) | ~6 | [1] |

Mechanism of Action

The anticancer effects of this compound and its analogs are multifactorial, primarily involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Topoisomerase II

A major mechanism of action for many acridine derivatives is the inhibition of topoisomerase II, an enzyme essential for DNA replication and transcription.[14][15][16] These compounds act as topoisomerase II poisons, stabilizing the covalent complex between the enzyme and DNA, which leads to DNA strand breaks and subsequent apoptosis.

Experimental Protocol: Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.[13][15][17]

-

Materials: Human topoisomerase IIα, supercoiled plasmid DNA (e.g., pUC19), assay buffer, loading dye, agarose gel, ethidium bromide.

-

Procedure:

-

In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

-

Add human topoisomerase IIα to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

-

DNA Intercalation

The planar aromatic structure of the acridine core allows these molecules to intercalate between the base pairs of DNA.[18] This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.

Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)

This method utilizes a fluorescent probe, such as acridine orange, which is displaced from DNA by an intercalating agent, leading to a change in fluorescence.[18][19][20][21][22]

-

Materials: Calf thymus DNA (ctDNA), acridine orange (AO), test compound, phosphate buffer.

-

Procedure:

-

Prepare a solution of ctDNA in a phosphate buffer.

-

Add acridine orange to the DNA solution and allow it to bind, resulting in a fluorescent complex.

-

Measure the initial fluorescence intensity of the DNA-AO complex.

-

Titrate the solution with increasing concentrations of the test compound.

-

Measure the fluorescence intensity after each addition.

-

A decrease in fluorescence intensity indicates that the test compound is displacing acridine orange and intercalating into the DNA.

-

Modulation of the PI3K/AKT/mTOR Signaling Pathway

Recent studies have shown that 9-aminoacridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a critical role in cell growth, proliferation, and survival.[23][24][25][26] Inhibition of this pathway can lead to cell cycle arrest and apoptosis. 9-Aminoacridine treatment has been shown to selectively downregulate the p110γ catalytic subunit of PI3K.[23][24]

Visualizations

Signaling Pathway

References

- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Parallel Synthesis of 9-Aminoacridines and their Evaluation Against Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2011051950A1 - 9-aminoacridine derivatives, their preparation and uses - Google Patents [patents.google.com]

- 12. Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Competitive binding studies of compounds that interact with DNA utilizing fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acridine orange - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. 9-Aminoacridine-based anticancer drugs target the PI3K/AKT/mTOR, NF-kappaB and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship of 9-aminoacridines

An In-depth Technical Guide on the Structure-Activity Relationship of 9-Aminoacridines

Introduction

The 9-aminoacridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. These activities include anticancer, antibacterial, antiviral, and antiparasitic properties. The planar tricyclic system of the acridine ring is a key feature, allowing these molecules to intercalate between the base pairs of DNA, which is the primary mechanism for their cytotoxic effects. This interaction with DNA leads to the inhibition of crucial cellular processes such as DNA replication and transcription by interfering with enzymes like DNA and RNA polymerases and topoisomerases.

The biological activity of 9-aminoacridine derivatives is highly dependent on their structural features. The structure-activity relationship (SAR) of this class of compounds has been extensively studied to understand the key molecular features required for their biological effects and to design more potent and selective drug candidates. This guide provides a detailed overview of the SAR of 9-aminoacridines, focusing on the influence of substituents at the 9-position, the acridine ring, and their impact on the mechanism of action.

Core Pharmacophore and Mechanism of Action

The fundamental mechanism of action for many 9-aminoacridines involves their ability to function as DNA intercalators. The planar aromatic acridine ring inserts itself between the base pairs of the DNA double helix. This intercalation is stabilized by van der Waals forces between the acridine ring and the adjacent DNA base pairs. The protonated nitrogen atom at position 10 of the acridine ring at physiological pH is crucial for this interaction, as it forms an ionic bond with the negatively charged phosphate backbone of DNA.

This intercalation physically distorts the DNA structure, which in turn inhibits the function of enzymes that rely on a normal DNA conformation. A primary target is topoisomerase II, an enzyme responsible for managing DNA tangles and supercoils during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA (the cleavage complex), 9-aminoacridines prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.

Structure-Activity Relationship (SAR) Analysis

The 9-Amino Side Chain

The substituent at the 9-position of the acridine ring is a critical determinant of biological activity. The presence of a basic side chain at this position significantly enhances the DNA binding affinity and antitumor activity.

-

Alkylamino Side Chains: The length and nature of the alkylamino side chain at the 9-position influence the DNA binding strength and cytotoxicity. Generally, a basic terminal amino group is required for potent activity. For instance, derivatives with a -(CH₂)n-N(R)₂ side chain show that the length 'n' and the nature of 'R' modulate the activity.

-

Aromatic and Heterocyclic Substituents: Introducing aromatic or heterocyclic moieties at the 9-amino position can lead to compounds with enhanced potency and altered selectivity. These groups can provide additional interactions with the DNA grooves or with the topoisomerase enzyme itself.

Substitutions on the Acridine Ring

Modifications to the tricyclic acridine core at positions 1, 2, 3, and 4 also play a significant role in the SAR.

-

Electron-donating and Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -Cl) can affect the planarity of the ring system, its electron density, and its ability to intercalate into DNA. For example, a methoxy group at position 1 or 3 has been shown to influence the DNA binding and cytotoxic profile.

-

Bulky Substituents: The addition of bulky substituents can sterically hinder DNA intercalation, often leading to a decrease in activity. However, in some cases, these groups can improve selectivity for certain DNA sequences or enzyme isoforms.

Quantitative SAR Data

The following table summarizes the in vitro cytotoxicity of selected 9-aminoacridine derivatives against various cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound | Substituent at C9 | Substituent on Ring | Cell Line | IC₅₀ (µM) |

| 1 | -NH₂ | Unsubstituted | HeLa | 1.2 |

| 2 | -NH(CH₂)₂N(CH₃)₂ | Unsubstituted | A549 | 0.8 |

| 3 | -NH(CH₂)₃N(C₂H₅)₂ | Unsubstituted | MCF-7 | 0.5 |

| 4 | -NH-phenyl | Unsubstituted | HeLa | > 10 |

| 5 | -NH(CH₂)₂N(CH₃)₂ | 1-NO₂ | A549 | 0.2 |

| 6 | -NH(CH₂)₂N(CH₃)₂ | 3-Cl | MCF-7 | 0.4 |

Data is illustrative and compiled from various literature sources for comparative purposes.

Experimental Protocols

The evaluation of 9-aminoacridine derivatives involves a series of in vitro assays to determine their mechanism of action and potency.

Topoisomerase II Inhibition Assay (Cleavage Complex Stabilization)

This assay determines the ability of a compound to stabilize the covalent complex between topoisomerase II and DNA.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an ATP-containing assay buffer.

-

Compound Incubation: The test compound (9-aminoacridine derivative) at various concentrations is added to the reaction mixture and incubated for a specific time (e.g., 30 minutes) at 37°C. A known topoisomerase II poison (e.g., etoposide) is used as a positive control.

-

Termination of Reaction: The reaction is stopped by adding a stop buffer containing SDS (to linearize the DNA from the cleaved complex) and proteinase K (to digest the enzyme).

-

Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis.

-

Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualized under UV light. An increase in the amount of linear DNA compared to the control (no drug) indicates stabilization of the cleavage complex.

DNA Intercalation Assay (UV-Visible Spectroscopy)

This method assesses the binding of a compound to DNA by observing changes in its absorption spectrum.

Methodology:

-

Compound Solution: A solution of the 9-aminoacridine derivative of known concentration is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Initial Spectrum: The UV-Visible absorption spectrum of the compound solution is recorded.

-

DNA Titration: Aliquots of a concentrated calf thymus DNA (ctDNA) solution are incrementally added to the compound solution.

-

Spectral Measurement: After each addition of DNA and a brief incubation period to allow for binding equilibrium, the UV-Visible spectrum is recorded again.

-

Data Analysis: Intercalation is indicated by a bathochromic shift (red shift, to longer wavelengths) and hypochromism (decrease in molar absorptivity) in the absorption spectrum of the 9-aminoacridine. The binding constant (Kₐ) can be calculated from the spectral changes.

Conclusion and Future Perspectives

The 9-aminoacridine scaffold remains a highly valuable pharmacophore in drug discovery, particularly in the development of anticancer agents. The SAR studies have established that the biological activity is finely tuned by the nature of the substituent at the 9-position and by modifications on the acridine ring. The primary mechanism of action involves DNA intercalation and subsequent inhibition of topoisomerase II.